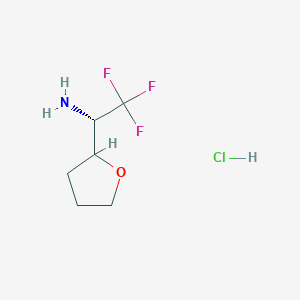

(1S)-2,2,2-Trifluoro-1-(tetrahydrofuran-2-YL)ethan-1-amine hcl

Beschreibung

(1S)-2,2,2-Trifluoro-1-(tetrahydrofuran-2-yl)ethan-1-amine HCl is a chiral amine hydrochloride featuring a trifluoroethylamine backbone and a tetrahydrofuran (THF) substituent at the 2-position of the THF ring. This compound is characterized by:

The (1S) stereochemistry and the THF moiety confer distinct electronic and steric properties, making it relevant for applications in medicinal chemistry and asymmetric synthesis.

Eigenschaften

Molekularformel |

C6H11ClF3NO |

|---|---|

Molekulargewicht |

205.60 g/mol |

IUPAC-Name |

(1S)-2,2,2-trifluoro-1-(oxolan-2-yl)ethanamine;hydrochloride |

InChI |

InChI=1S/C6H10F3NO.ClH/c7-6(8,9)5(10)4-2-1-3-11-4;/h4-5H,1-3,10H2;1H/t4?,5-;/m0./s1 |

InChI-Schlüssel |

ZTMRBFTXWCXXJM-YKXIHYLHSA-N |

Isomerische SMILES |

C1CC(OC1)[C@@H](C(F)(F)F)N.Cl |

Kanonische SMILES |

C1CC(OC1)C(C(F)(F)F)N.Cl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (1S)-2,2,2-Trifluoro-1-(tetrahydrofuran-2-YL)ethan-1-amine hydrochloride typically involves multiple steps. One common method includes the reaction of tetrahydrofuran with a trifluoromethylating agent, followed by the introduction of an amine group. The final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility.

Industrial Production Methods

Industrial production of this compound often employs large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may involve continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

(1S)-2,2,2-Trifluoro-1-(tetrahydrofuran-2-YL)ethan-1-amine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures and pH levels to achieve desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, (1S)-2,2,2-Trifluoro-1-(tetrahydrofuran-2-YL)ethan-1-amine hydrochloride is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound is studied for its potential interactions with biological molecules. Its trifluoromethyl group can enhance the compound’s binding affinity to certain proteins and enzymes, making it a valuable tool in drug discovery.

Medicine

In medicine, (1S)-2,2,2-Trifluoro-1-(tetrahydrofuran-2-YL)ethan-1-amine hydrochloride is investigated for its potential therapeutic properties. Its ability to interact with specific molecular targets makes it a candidate for developing new pharmaceuticals.

Industry

In industrial applications, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various manufacturing processes.

Wirkmechanismus

The mechanism of action of (1S)-2,2,2-Trifluoro-1-(tetrahydrofuran-2-YL)ethan-1-amine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances its binding affinity, while the tetrahydrofuran ring provides structural stability. These interactions can modulate biological pathways and lead to specific physiological effects.

Vergleich Mit ähnlichen Verbindungen

Positional Isomers: THF Substitution Patterns

- Compound A : 2,2,2-Trifluoro-1-(tetrahydrofuran-3-yl)ethan-1-amine HCl (CAS: 1447607-32-0)

Aromatic vs. Aliphatic Substituents

- Compound B : (1S)-2,2,2-Trifluoro-1-(4-fluorophenyl)ethan-1-amine HCl (CAS: 929804-89-7)

- Key difference : Replaces THF with a 4-fluorophenyl group.

- Impact :

- Electronic effects : The electron-withdrawing fluorine enhances dipole interactions but reduces solubility.

Biological activity : Aromatic systems like phenyl rings may improve target affinity for certain receptors (e.g., serotonin or dopamine receptors) compared to THF .

Compound C : (S)-2,2,2-Trifluoro-1-(4-(trifluoromethyl)phenyl)ethan-1-amine HCl (CAS: 1391436-37-5)

- Key difference : Features a trifluoromethylphenyl group.

- Impact :

- Increased lipophilicity (logP ~2.5) due to the trifluoromethyl group.

Functional Group Modifications

- Compound D : 2,2,2-Trifluoro-1-(3-fluoro-4-methoxyphenyl)ethan-1-amine HCl (CAS: 1803606-55-4)

- Key difference : Incorporates a methoxy group and fluorine on the phenyl ring.

- Impact :

- Solubility : Methoxy groups improve water solubility but may reduce membrane permeability.

Receptor binding : The 3-fluoro-4-methoxy substitution pattern mimics natural ligands in neurotransmitter systems .

Compound E : (1S)-2,2,2-Trifluoro-1-(1-methylpyrrol-3-yl)ethan-1-amine HCl

- Key difference : Replaces THF with a 1-methylpyrrole ring.

- Impact :

- Aromatic interactions : Pyrrole’s π-system enables stacking interactions absent in THF.

- Basicity : Pyrrole’s lower basicity alters protonation states under physiological conditions .

Biologische Aktivität

(1S)-2,2,2-Trifluoro-1-(tetrahydrofuran-2-YL)ethan-1-amine hydrochloride (CAS: 2375267-83-5) is a fluorinated amine compound with unique structural properties that contribute to its biological activity. The trifluoromethyl group enhances lipophilicity and stability, while the tetrahydrofuran ring provides structural flexibility. This combination makes the compound a subject of interest in pharmaceutical research and development.

The molecular formula of (1S)-2,2,2-Trifluoro-1-(tetrahydrofuran-2-YL)ethan-1-amine is CHFNO. The presence of the trifluoromethyl group significantly alters its interaction with biological membranes and proteins, potentially influencing enzyme activity and receptor binding.

The biological activity of this compound is primarily attributed to its ability to interact with molecular targets involved in various metabolic pathways. The lipophilicity allows effective penetration through lipid membranes, while the amine group facilitates hydrogen bonding with biological molecules. These interactions are crucial for modulating enzyme activity and signal transduction pathways.

Biological Activity Overview

Research indicates that (1S)-2,2,2-Trifluoro-1-(tetrahydrofuran-2-YL)ethan-1-amine exhibits notable biological activities:

Antiviral Activity

Preliminary studies suggest that compounds with similar structural features have shown antiviral properties. For instance, a related study indicated that fluorinated compounds can inhibit viral replication effectively in specific models.

Anticancer Potential

The compound's potential as an anticancer agent is also under investigation. Its structural characteristics may allow it to selectively target cancer cells while sparing normal cells, thus presenting a favorable therapeutic index .

Case Studies and Research Findings

Several studies have explored the biological activity of similar fluorinated compounds:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.